4-(3,4-Diethoxyphenyl)sulfonylmorpholine

Description

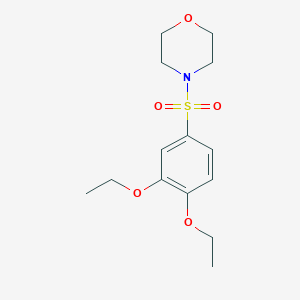

4-(3,4-Diethoxyphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a sulfonyl group linked to a 3,4-diethoxyphenyl moiety. This compound combines the electron-withdrawing sulfonyl group, the polar morpholine heterocycle, and lipophilic 3,4-diethoxy aromatic substituents.

Properties

CAS No. |

898655-20-4 |

|---|---|

Molecular Formula |

C14H21NO5S |

Molecular Weight |

315.39g/mol |

IUPAC Name |

4-(3,4-diethoxyphenyl)sulfonylmorpholine |

InChI |

InChI=1S/C14H21NO5S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(16,17)15-7-9-18-10-8-15/h5-6,11H,3-4,7-10H2,1-2H3 |

InChI Key |

AMWIGGPHKBGOOK-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thiomorpholine Analogs

The thiomorpholine derivative 4-(4-nitrophenyl)thiomorpholine () serves as a key comparator. Key differences include:

- Heteroatom Substitution : Thiomorpholine replaces morpholine’s oxygen with sulfur, increasing lipophilicity (logP) and metabolic susceptibility due to sulfur’s oxidation propensity .

- Crystal Packing : The thiomorpholine analog forms centrosymmetric dimers via C–H···O hydrogen bonds, whereas its morpholine counterpart lacks this due to weaker oxygen-based interactions. This structural divergence impacts solubility and solid-state stability .

- Biological Relevance : Thiomorpholine derivatives are prioritized in drug design for their "soft spot" metabolism, whereas sulfonylmorpholines (like the target compound) may exhibit enhanced metabolic stability due to the sulfonyl group’s resistance to oxidation .

Table 1: Structural and Functional Comparison with Thiomorpholine Analogs

Piperazine and Morpholine Derivatives

The piperazine-based compound in , featuring a 3,4-diethoxyphenyl group, highlights the role of heterocycle choice:

- Conformational Flexibility: Piperazine’s chair conformation (similar to morpholine) allows for predictable spatial arrangements.

- Electronic Effects : The sulfonyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the ketone group in the piperazine derivative .

Other Sulfonylmorpholine Derivatives

- 4-[2-(Methylsulfonyl)phenyl]morpholine (): This analog has a methylsulfonyl group directly attached to the phenyl ring. The 3,4-diethoxy groups in the target compound provide additional steric bulk and electron-donating effects, which could modulate solubility and target engagement .

- 4-[(3-{[3,5-Di(trifluoromethyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine (): This bis-sulfonyl derivative exhibits extreme electron withdrawal due to trifluoromethyl groups, contrasting with the 3,4-diethoxy substituents’ electron-donating nature. Such differences significantly impact reactivity and pharmacokinetics .

Table 2: Electronic and Steric Comparison of Sulfonylmorpholines

| Compound | Substituent Effects | Predicted Reactivity |

|---|---|---|

| This compound | Electron-donating (ethoxy), moderate bulk | Moderate electrophilicity |

| 4-[2-(Methylsulfonyl)phenyl]morpholine | Electron-withdrawing (sulfonyl), low bulk | High electrophilicity |

| 4-[(3-{[3,5-Di(trifluoromethyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine | Strong electron withdrawal (CF₃), high bulk | Low nucleophilicity, high stability |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.